molecular formula C16H15BrO5 B11711312 4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate CAS No. 5609-61-0

4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate

Cat. No.: B11711312
CAS No.: 5609-61-0
M. Wt: 367.19 g/mol
InChI Key: SWAXRVWTNCRDMA-UHFFFAOYSA-N
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Description

4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate is an organic compound that features a furan ring substituted with a bromine atom and a phenyl group bearing a butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted furan derivatives can be obtained.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Reduction Products: Reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the butoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Uniqueness: 4-(Butoxycarbonyl)phenyl 5-bromofuran-2-carboxylate is unique due to the presence of both the butoxycarbonyl group and the bromine atom, which confer distinct chemical properties and reactivity patterns compared to its analogs.

Properties

CAS No.

5609-61-0

Molecular Formula

C16H15BrO5

Molecular Weight

367.19 g/mol

IUPAC Name

(4-butoxycarbonylphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C16H15BrO5/c1-2-3-10-20-15(18)11-4-6-12(7-5-11)21-16(19)13-8-9-14(17)22-13/h4-9H,2-3,10H2,1H3

InChI Key

SWAXRVWTNCRDMA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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